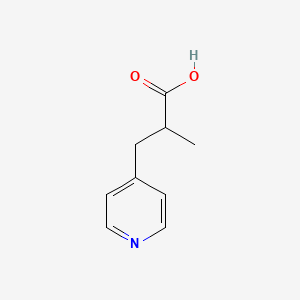

2-Methyl-3-(pyridin-4-YL)propanoic acid

概述

描述

2-Methyl-3-(pyridin-4-yl)propanoic acid is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol This compound features a pyridine ring substituted at the 4-position with a propanoic acid moiety, which is further substituted with a methyl group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions

2-Methyl-3-(pyridin-4-yl)propanoic acid can be synthesized through several synthetic routes. One common method involves the reaction of propanedioic acid, 2-methyl-2-(4-pyridinylmethyl)-, 1,3-diethyl ester with appropriate reagents under controlled conditions . The reaction typically requires the use of a strong acid or base as a catalyst and is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.

化学反应分析

Types of Reactions

2-Methyl-3-(pyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

科学研究应用

Chemical Applications

1. Building Block in Organic Synthesis

2-Methyl-3-(pyridin-4-YL)propanoic acid serves as an essential building block in organic synthesis. Its structure allows for the formation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of the pyridine ring enhances its reactivity, enabling diverse synthetic pathways.

2. Coordination Chemistry

In coordination chemistry, this compound acts as a ligand. Its ability to coordinate with metal ions can lead to the formation of metal complexes that may exhibit unique electronic properties or catalytic activities. Such complexes are valuable in catalysis and materials science.

Biological Applications

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Minimum inhibitory concentration (MIC) studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5.64 to 22.9 µM.

2. Antiviral Activity

The compound has been evaluated for its antiviral properties, particularly against human coronaviruses. Studies report moderate antiviral activity, with cytotoxic concentration (CC50) values between 500 to 800 µM. This suggests potential as a therapeutic agent during viral outbreaks.

3. Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly prostate cancer cells. The compound's mechanism appears to involve cell cycle arrest and induction of programmed cell death, highlighting its potential as an anticancer therapeutic.

Data Summary Table

| Activity Type | Tested Strains/Cells | CC50/MIC Values | Remarks |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | MIC: 5.64 - 22.9 µM | Effective against multiple bacterial strains |

| Antiviral | Human coronavirus strains | CC50: 500 - 800 µM | Moderate activity observed |

| Anticancer | Prostate cancer cell lines | IC50: Varies by derivative | Induces apoptosis and cell cycle arrest |

Case Studies

Antiviral Study

A study assessed various derivatives of pyridinyl propanamides for their efficacy against coronaviruses, including derivatives of this compound. Results indicated promising antiviral activity with specific derivatives showing significant effects while maintaining lower toxicity levels compared to established antiviral drugs like chloroquine.

Anticancer Evaluation

In another investigation focusing on prostate cancer cells, derivatives including this compound were tested for cytotoxicity using MTT assays. The results showed that certain concentrations led to substantial reductions in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

作用机制

The mechanism of action of 2-Methyl-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

3-(4-Pyridinyl)propanoic acid: Similar structure but lacks the methyl group at the 2-position.

2-Pyridinepropionic acid: Similar structure but with the pyridine ring substituted at the 2-position.

3-(3-Pyridyl)propionic acid: Similar structure but with the pyridine ring substituted at the 3-position.

Uniqueness

2-Methyl-3-(pyridin-4-yl)propanoic acid is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its efficacy in various applications.

生物活性

2-Methyl-3-(pyridin-4-YL)propanoic acid is an organic compound notable for its structural features, which include a pyridine ring and a propanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The molecular formula of this compound is , with a molecular weight of approximately 203.24 g/mol. The presence of the pyridine ring contributes to its reactivity and biological interactions, while the carboxylic acid group plays a significant role in its chemical behavior.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acid side chains in proteins, influencing enzyme activity.

- π-π Stacking Interactions : The aromatic nature of the pyridine ring allows it to engage in π-π stacking interactions with other aromatic residues, potentially stabilizing protein-ligand complexes.

These interactions can modulate various biochemical pathways, leading to either inhibitory or activating effects on target proteins.

Biological Activity and Applications

Recent studies have investigated the biological activities associated with this compound, revealing several potential applications:

- Enzyme Inhibition : Preliminary research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.

- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in developing new antibiotics or antimicrobial agents.

- Neuroprotective Effects : There is emerging evidence that pyridine derivatives can exert neuroprotective effects, which may be relevant for conditions like neurodegenerative diseases.

Case Studies and Research Findings

A selection of research findings highlights the biological activity of this compound:

属性

IUPAC Name |

2-methyl-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12)6-8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGULNNXYUJYOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。